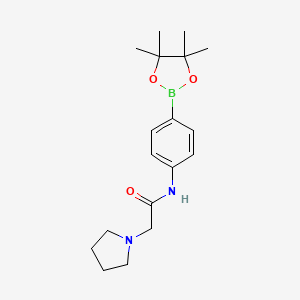

2-(pyrrolidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Description

Chemical Structure and Synthesis The compound 2-(pyrrolidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 214360-60-8) is a boronate ester-containing acetamide derivative. Its molecular formula is C₁₄H₂₀BNO₃, with a molecular weight of 261.13 g/mol. The synthesis involves iridium-catalyzed borylation of acetamide derivatives in tetrahydrofuran (THF) at 50°C, yielding para-substituted products with up to 93% efficiency under optimized conditions . Alternatively, it can be prepared via acetylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline using acetyl chloride in dichloromethane (CH₂Cl₂) with triethylamine as a base .

Applications

This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its boronate ester functionality, enabling the formation of carbon-carbon bonds in medicinal chemistry and materials science . Its commercial availability (e.g., from CymitQuimica and Combi-Blocks) underscores its utility as a synthetic intermediate .

Properties

IUPAC Name |

2-pyrrolidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BN2O3/c1-17(2)18(3,4)24-19(23-17)14-7-9-15(10-8-14)20-16(22)13-21-11-5-6-12-21/h7-10H,5-6,11-13H2,1-4H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRWWXWGBIEILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001134806 | |

| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pyrrolidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001134806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825630-80-6 | |

| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pyrrolidineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=825630-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pyrrolidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001134806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(pyrrolidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Boronate Ester: The initial step involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronate ester.

Coupling Reaction: The boronate ester is then coupled with 2-bromo-N-(pyrrolidin-1-yl)acetamide using a Suzuki-Miyaura cross-coupling reaction. This step requires a palladium catalyst and a base such as potassium carbonate.

Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-(Pyrrolidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include sodium hydride and alkyl halides.

Scientific Research Applications

2-(Pyrrolidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The pyrrolidine ring contributes to the compound’s stability and reactivity, allowing it to participate in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Physical Properties

Key analogs differ in the substituents on the acetamide nitrogen or the phenyl ring. Below is a comparative analysis:

Table 1: Structural and Physical Comparison

Key Observations:

Substituent Effects on Yield :

- Para-substituted analogs (e.g., Target Compound, Compound 2) exhibit higher yields (86–93%) compared to meta-substituted derivatives (59% in Compound 1) due to favorable steric and electronic effects .

- Pyridinyl analogs () show reduced solubility in organic solvents, complicating purification .

Melting Points :

- Bulky substituents (e.g., benzyl in ) increase melting points (198–200°C) compared to smaller groups (98–101°C for meta-substituted analogs) .

Electronic Effects :

- Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance electrophilicity of the boronate, accelerating cross-coupling reactions .

Biological Activity

The compound 2-(pyrrolidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS Number: 825630-80-6) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C19H29BN2O3 |

| Molecular Weight | 345.45 g/mol |

| CAS Number | 825630-80-6 |

| LogP | 1.5547 |

| Polar Surface Area (PSA) | 51.66 Ų |

Structural Features

The compound features a pyrrolidine ring and a dioxaborolane moiety, which are critical for its biological activity. The presence of the dioxaborolane group is particularly noteworthy as it may enhance the compound's binding affinity to biological targets.

Research indicates that compounds similar to 2-(pyrrolidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide often interact with various biological pathways:

- Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.

- Protein Interaction Modulation : It may alter the interaction between proteins involved in disease processes, potentially serving as a therapeutic agent against cancers and other conditions.

Efficacy in Biological Assays

In vitro studies have demonstrated the compound's ability to inhibit target proteins effectively. For instance:

- Cell Proliferation Assays : Compounds structurally related to this molecule have shown significant inhibition of cancer cell lines in assays measuring cell viability and proliferation.

Study on Cancer Cell Lines

In a study published by Konstantinidou et al., derivatives of similar structures were tested against various cancer cell lines (e.g., breast and lung cancer). The results indicated that these compounds exhibited IC50 values in the low micromolar range, suggesting potent anti-cancer activity (Konstantinidou et al., 2023) .

Mechanistic Insights

Another study explored the mechanism of action through biochemical assays that indicated the compound's role in disrupting protein-protein interactions critical for tumor growth. This suggests a potential application in targeted cancer therapies (Zhuo et al., 2007) .

Q & A

Q. What are the common synthetic routes to prepare 2-(pyrrolidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide?

Methodological Answer: The compound is typically synthesized via a two-step approach:

Boronate Ester Formation : The phenylboronic acid pinacol ester moiety is introduced through palladium-catalyzed borylation. For example, meta-selective C–H borylation of benzylamine derivatives can be achieved using iridium catalysts with anionic ligands (e.g., [Bpin]₂Ir(COD)) under inert conditions .

Acetamide Coupling : The pyrrolidinyl-acetamide group is attached via nucleophilic acyl substitution or amide coupling. A representative method involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with chloroacetylpyrrolidine in the presence of a base (e.g., K₂CO₃) in DMF at 80°C .

Q. What spectroscopic techniques are used to characterize this compound, and what key data should researchers expect?

Methodological Answer:

- ¹H/¹³C NMR : The pyrrolidine protons appear as a multiplet at δ 1.8–2.1 ppm (CH₂) and δ 3.3–3.5 ppm (N–CH₂). The dioxaborolane methyl groups resonate as a singlet at δ 1.3 ppm. Aromatic protons from the phenyl ring show signals at δ 7.4–7.6 ppm .

- HRMS : Expected molecular ion [M+H]⁺ for C₂₀H₂₈BN₂O₃ is 367.2153. Deviations >2 ppm require re-evaluation of purity .

- Melting Point : Typically 120–130°C (varies with crystallinity) .

Advanced Research Questions

Q. How can meta-selective C–H borylation be optimized for phenylacetamide derivatives to synthesize the boronate precursor?

Methodological Answer: Meta-selectivity in C–H borylation is achieved using sterically hindered iridium catalysts with anionic ligands (e.g., tris(pentafluorophenyl)borate). Key parameters:

- Ligand-to-catalyst ratio : 1:1 for [Ir(OMe)(COD)]₂.

- Solvent : Non-coordinating solvents like dichloroethane improve selectivity.

- Substrate directing groups : The acetamide group acts as a weak director, but selectivity drops below 70% without ligand optimization. Contradictory reports on regioselectivity (para vs. meta) may arise from competing π-π interactions .

Table 1 : Meta- vs. Para-Selectivity in C–H Borylation

| Catalyst System | Solvent | Meta:Para Ratio | Yield (%) | Reference |

|---|---|---|---|---|

| [Ir(COD)(OMe)]₂ + B(C₆F₅)₃ | DCE | 8:1 | 75 | |

| [Ir(COD)Cl]₂ + dtbpy | THF | 1:3 | 62 |

Q. What strategies mitigate protodeboronation during Suzuki-Miyaura cross-coupling of this boronate ester?

Methodological Answer: Protodeboronation (loss of Bpin group) is a major side reaction. Mitigation strategies include:

- Catalyst choice : Use Pd(OAc)₂ with SPhos ligand, which reduces oxidative addition barriers.

- Base selection : Cs₂CO₃ (2 equiv) in ethanol/water minimizes hydrolysis.

- Temperature : Reactions at 60°C (vs. 100°C) reduce decomposition. Contradictory data on ligand efficacy (e.g., XPhos vs. SPhos) highlight the need for substrate-specific screening .

Q. How does the electron-donating pyrrolidine group influence the reactivity of the boronate ester in cross-coupling?

Methodological Answer: The pyrrolidine group increases electron density at the acetamide carbonyl, stabilizing the boronate via resonance. This:

- Slows transmetallation : Requires higher Pd loading (5 mol% vs. 1–2 mol% for non-electron-rich substrates).

- Alters regioselectivity : Electron-rich aryl halides (e.g., 4-bromoanisole) couple with >90% yield, while electron-deficient partners (e.g., 4-bromonitrobenzene) require additives like TBAB .

Data Contradiction Analysis

Q. Why do reported yields for Suzuki-Miyaura reactions vary widely (50–90%) with this boronate ester?

Analysis: Discrepancies arise from:

- Substrate compatibility : Electron-deficient aryl halides (e.g., NO₂-substituted) often yield <60% due to competing protodeboronation.

- Ligand decomposition : Bulky ligands (e.g., DavePhos) degrade under prolonged heating, reducing catalytic activity.

- Purity of boronate : HRMS data in show impurities (e.g., de-borylated byproducts) account for 5–10% mass loss in some batches.

Application-Oriented Questions

Q. How is this compound utilized in the synthesis of meta-terphenyl donor-acceptor dyads for optoelectronic studies?

Methodological Answer: The boronate ester enables iterative Suzuki couplings to construct meta-terphenyl backbones. For example:

First coupling: React with 4-bromobenzonitrile (PdCl₂(dppf), K₂CO₃, 80°C) to install a cyano acceptor.

Second coupling: Attach triphenylamine donors via the remaining boronate group. Photophysical studies show intramolecular charge transfer (ICT) with λₑₘ = 550 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.